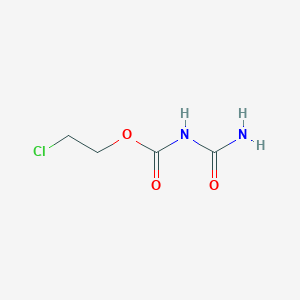
2-chloroethyl N-carbamoylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“2-chloroethyl N-carbamoylcarbamate” is a chemical compound with the CAS Number: 88795-43-1 . It has a molecular weight of 166.56 and its IUPAC name is 2-chloroethyl aminocarbonylcarbamate .
Molecular Structure Analysis
The InChI code for “2-chloroethyl N-carbamoylcarbamate” is 1S/C4H7ClN2O3/c5-1-2-10-4(9)7-3(6)8/h1-2H2,(H3,6,7,8,9) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound has a melting point of 181-182 degrees .Scientific Research Applications
Agricultural Applications : Carbendazim and tebuconazole, related to 2-chloroethyl N-carbamoylcarbamate, are used in agriculture for controlling fungal diseases. Nanoparticle systems, such as solid lipid nanoparticles and polymeric nanocapsules, have been developed to deliver these fungicides efficiently. These systems offer benefits like modified release profiles, reduced environmental toxicity, and enhanced transfer to the site of action (Campos et al., 2015).
Medicinal Chemistry and Drug Design : The carbamate group, a key feature of 2-chloroethyl N-carbamoylcarbamate, plays a significant role in many drugs and prodrugs. Its properties and stabilities, along with recent applications in drug design and medicinal chemistry, highlight its importance in developing drug-target interactions (Ghosh & Brindisi, 2015).
Biomedical Applications : Polymers containing carbamate linkages, like those derived from 2-chloroethyl N-carbamoylcarbamate, are studied for their potential in medical devices, drug delivery, and tissue engineering. Such polymers can depolymerize through cascade reactions, offering controlled degradation properties (Dewit & Gillies, 2009).
Anticancer Research : Various derivatives of 2-chloroethyl N-carbamoylcarbamate, such as (2-chloroethyl)nitrosocarbamates, have been synthesized and evaluated as potential anticancer agents. These compounds, designed as alkylating agents, showed activity against various human tumor cell lines in vitro, though not in vivo (Reynolds et al., 2000).
Chemical Synthesis : The compound is involved in the synthesis of various derivatives with potential applications in medicinal chemistry. For example, the synthesis and evaluation of new (2-chloroethyl)nitrosocarbamates as potential anticancer agents demonstrate the versatility of this chemical in drug development (Reynolds et al., 2000).
properties
IUPAC Name |
2-chloroethyl N-carbamoylcarbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7ClN2O3/c5-1-2-10-4(9)7-3(6)8/h1-2H2,(H3,6,7,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWDWVJTZVDWYRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCl)OC(=O)NC(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.56 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

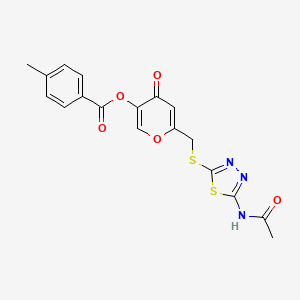

![Methyl 7-(difluoromethyl)-5-(furan-2-yl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2678638.png)
![1-(7,7-Dioxo-7lambda6-thia-2-azaspiro[3.5]nonan-2-yl)prop-2-en-1-one](/img/structure/B2678639.png)
![N-(2-chloro-4-fluorophenyl)-2-[7,8-dimethyl-2-oxo-4-(2-thienyl)-2,3-dihydro-1H-1,5-benzodiazepin-1-yl]acetamide](/img/structure/B2678643.png)
![2-[1-(2-chloroquinolin-4-yl)-N-methylformamido]-N,N-dimethylacetamide](/img/structure/B2678644.png)
![Methyl 2-amino-2-(3-phenyl-1-bicyclo[1.1.1]pentanyl)acetate](/img/structure/B2678646.png)
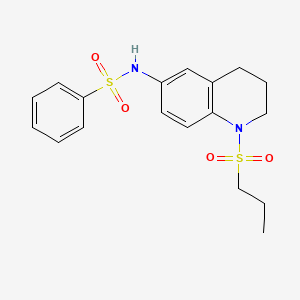

![5-{[(2,4-Difluorophenyl)methyl]sulfanyl}-11-(3,4-dimethylphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2678652.png)
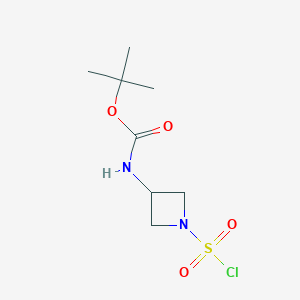
![2-amino-4-(4-fluorophenyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2678654.png)
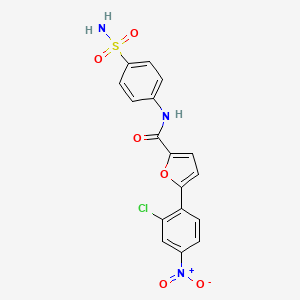
![2,4-dichloro-N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-5-methylbenzenesulfonamide](/img/structure/B2678659.png)